2',3'-Isopropylidene alpha-ribavirin
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Overview
Description
2’,3’-Isopropylidene alpha-ribavirin is a synthetic derivative of ribavirin, a well-known antiviral compound. This compound is characterized by the presence of an isopropylidene group attached to the ribose moiety of ribavirin, which enhances its stability and modifies its chemical properties. The molecular formula of 2’,3’-Isopropylidene alpha-ribavirin is C11H16N4O5, and it has a molecular weight of 285.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Isopropylidene alpha-ribavirin typically involves the protection of the ribose hydroxyl groups with an isopropylidene group. This is achieved through the reaction of ribavirin with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Solvent: Acetone
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Room temperature to reflux
Time: Several hours to overnight
The reaction yields 2’,3’-Isopropylidene alpha-ribavirin as the major product, which can be purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Isopropylidene alpha-ribavirin follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Efficient Mixing and Temperature Control: To ensure uniform reaction conditions.
Purification Techniques: Such as crystallization, filtration, and drying to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Isopropylidene alpha-ribavirin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or aldehydes.
Reduction: Can yield alcohols or amines.
Substitution: Can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2’,3’-Isopropylidene alpha-ribavirin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating viral infections.
Industry: Utilized in the development of pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of 2’,3’-Isopropylidene alpha-ribavirin involves its interaction with viral RNA-dependent RNA polymerase, inhibiting viral replication. The isopropylidene group enhances the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets. The pathways involved include:
Inhibition of Viral RNA Synthesis: By incorporating into the viral RNA and causing chain termination.
Modulation of Host Immune Response: Enhancing the host’s antiviral defense mechanisms.
Comparison with Similar Compounds
2’,3’-Isopropylidene alpha-ribavirin can be compared with other ribavirin derivatives and similar antiviral compounds:
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
2’,3’-O-Isopropylideneadenosine: Another isopropylidene-protected nucleoside with antiviral properties.
Acyclovir: A guanine analog used to treat herpesvirus infections.
The uniqueness of 2’,3’-Isopropylidene alpha-ribavirin lies in its enhanced stability and modified pharmacokinetic properties, which can lead to improved therapeutic outcomes.
Properties
IUPAC Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYNBSWGHNOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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